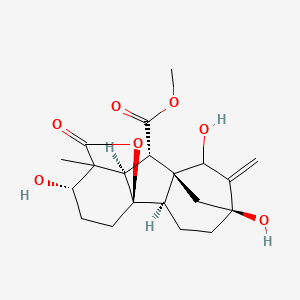
9S-Hydroxy Gibberellin A1 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9S-Hydroxy Gibberellin A1 Methyl Ester: is a derivative of gibberellic acid, a well-known plant growth regulator. This compound is part of the gibberellin family, which plays a crucial role in various plant growth and developmental processes, including seed germination, stem elongation, and flowering .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9S-Hydroxy Gibberellin A1 Methyl Ester typically involves the hydroxylation of Gibberellin A1 Methyl Ester. This process can be achieved through various chemical reactions, including oxidation and hydroxylation, under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, utilizing microbial fermentation processes. Specific strains of fungi or bacteria are employed to produce gibberellins, which are then chemically modified to obtain the desired ester .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Various catalysts, such as palladium on carbon, can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9S-Hydroxy Gibberellin A1 Methyl Ester is used as a reference standard for the study of gibberellin biosynthesis and metabolism. It serves as a model compound for understanding the chemical behavior of gibberellins .
Biology: In biological research, this compound is utilized to study plant growth and development. It helps in elucidating the role of gibberellins in various physiological processes, such as seed germination, stem elongation, and flowering .
Medicine: While its primary applications are in plant biology, there is ongoing research into its potential medicinal uses. Studies are exploring its effects on human cells and its potential as a therapeutic agent .
Industry: In the agricultural industry, this compound is used to enhance crop yields and improve plant growth. It is applied to various crops to promote growth and increase productivity .
Mecanismo De Acción
The mechanism of action of 9S-Hydroxy Gibberellin A1 Methyl Ester involves its interaction with specific receptors in plant cells. Upon binding to these receptors, it activates signal transduction pathways that lead to the transcription of genes involved in growth and development. The compound primarily targets DELLA proteins, which are growth inhibitors. By promoting the degradation of DELLA proteins, it removes growth limitations and stimulates cell division and elongation .
Comparación Con Compuestos Similares
- Gibberellin A1 Methyl Ester
- Gibberellin A3 (Gibberellic Acid)
- Gibberellin A4
- Gibberellin A7
Uniqueness: 9S-Hydroxy Gibberellin A1 Methyl Ester is unique due to its specific hydroxylation pattern, which imparts distinct biological activity. Compared to other gibberellins, it has a higher affinity for certain receptors and exhibits unique effects on plant growth and development .
Propiedades
Fórmula molecular |
C20H26O7 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
methyl (1R,2R,5S,8R,9S,10R,12S)-5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C20H26O7/c1-9-14(22)19-8-18(9,25)6-4-10(19)20-7-5-11(21)17(2,16(24)27-20)13(20)12(19)15(23)26-3/h10-14,21-22,25H,1,4-8H2,2-3H3/t10-,11+,12-,13-,14?,17?,18+,19-,20-/m1/s1 |
Clave InChI |
ZSSCZYIXYKJZDR-JMKOUVMDSA-N |
SMILES isomérico |
CC12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5O)O)C(=O)OC)OC2=O)O |
SMILES canónico |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)OC)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


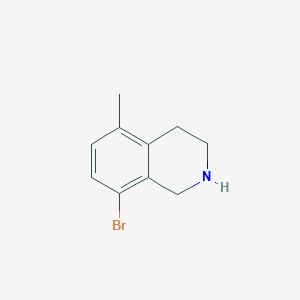
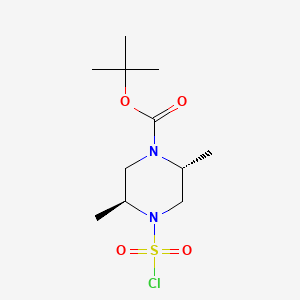
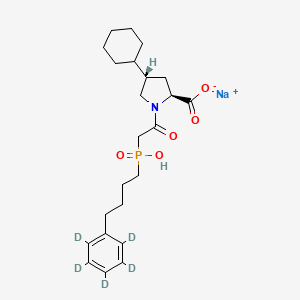
![3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B13447842.png)
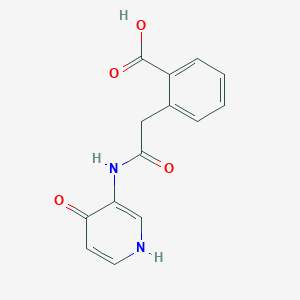
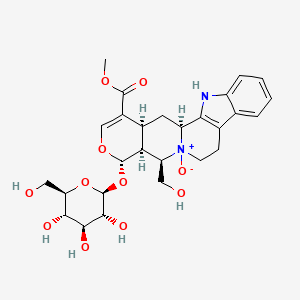



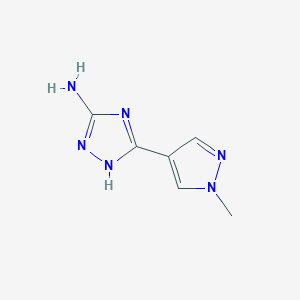

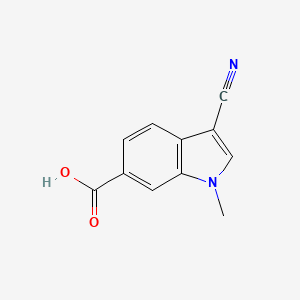
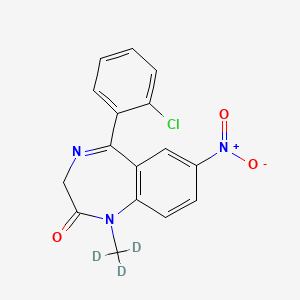
![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)
